molecular formula C22H22N4O5S B5217055 2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid

2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid

Cat. No.: B5217055
M. Wt: 454.5 g/mol
InChI Key: CNKAFFIFUZSNFQ-UHFFFAOYSA-N
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Description

2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazino-benzoxazepine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core is typically synthesized through a ring-fusion strategy, which involves the cyclization of appropriate precursors under specific conditions. The ethoxy and ethylsulfanyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .

Chemical Reactions Analysis

2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazino-benzoxazepine core can bind to metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 2-{2-Ethoxy-4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenoxy}acetic acid include other triazino-benzoxazepine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. For example:

Properties

IUPAC Name

2-[2-ethoxy-4-(3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-3-29-17-11-13(9-10-16(17)30-12-18(27)28)20-23-15-8-6-5-7-14(15)19-21(31-20)24-22(26-25-19)32-4-2/h5-11,20,23H,3-4,12H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKAFFIFUZSNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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